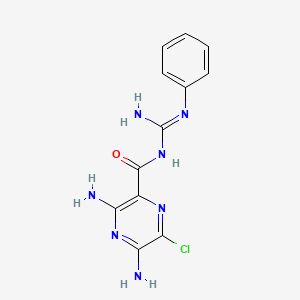

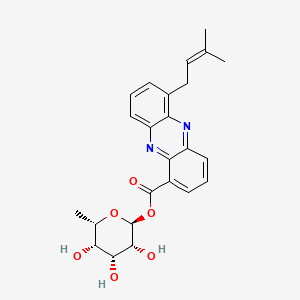

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

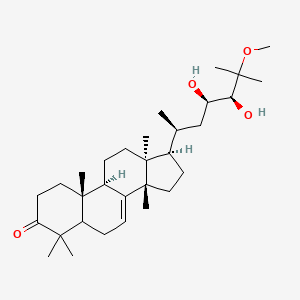

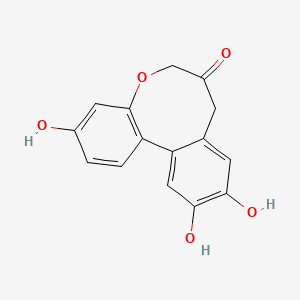

Norcantharidin is a synthetic compound derived from cantharidin, an active ingredient found in traditional Chinese medicine. It is known for its potent anticancer properties and has been used clinically in China for the treatment of various cancers, including liver and gastric cancers . Norcantharidin is a demethylated derivative of cantharidin, which reduces its toxicity while retaining its therapeutic efficacy .

Mechanism of Action

Target of Action

Norcantharidin (NCTD) is a demethylated derivative of cantharidin, an anticancer active ingredient of traditional Chinese medicine . It has been shown to effectively inhibit the proliferation of many tumor cells .

Mode of Action

NCTD’s mode of action involves multiple pathways. It has been shown to induce apoptosis, inhibit proliferation, block invasion/metastasis, and exhibit antiangiogenesis, anti-vasculogenic mimicry, and anti-lymphangiogenesis . NCTD’s inhibition of EGFR and c-Met leads to a decrease in cell growth . Furthermore, NCTD has been found to induce ROS generation, which increases mitochondrial membrane permeability and promotes cytochrome C release from mitochondria into the cytoplasm .

Biochemical Pathways

It has been suggested that the pi3k/akt/nf-κb pathway is one of the signal pathways for the regulation of nctd-mediated anti-proliferation and pro-apoptosis

Pharmacokinetics

In terms of pharmacokinetics, NCTD is rapidly absorbed by intragastric administration in mice, reaching a higher concentration within 15 min and 2 h after dosing in the kidney, liver, tumor, stomach, intestines, heart, and lung . NCTD is highly distributed in the bile duct . More detailed studies on the ADME properties of NCTD are needed to fully understand its impact on bioavailability.

Result of Action

The result of NCTD’s action is a decrease in tumor growth and an increase in survival in animal models . It has been used clinically to treat hepatic cancer, gastric cancer, and leucopenia patients in China .

Biochemical Analysis

Biochemical Properties

Norcantharidin has shown potential multi-target anticancer activities . It has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to interact with matrix metalloproteinases (MMPs) and adhesion molecules .

Cellular Effects

Norcantharidin has demonstrated inhibitory effects on the proliferation of many tumor cells in vitro and in vivo . It has been used to treat hepatic cancer, gastric cancer, and leucopenia patients in China for many years . It has shown to effectively inhibit the proliferation of many tumor cells, including hepatoma HepG2, SMMC-7721, BEL-7402, gallbladder cancer GBC-SD cells, colon cancer CT26 and HT29 cells, breast cancer cells, leukemia K562 and HL-60 cells, melanoma A375 cells, and oral cancer KB cells .

Molecular Mechanism

It has been found to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Norcantharidin vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: Norcantharidin is synthesized through the demethylation of cantharidin. The process involves the use of reagents such as sodium hydroxide or potassium hydroxide under controlled conditions to remove the methyl groups from cantharidin . The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to ensure complete demethylation.

Industrial Production Methods: Industrial production of norcantharidin follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction conditions to ensure consistent product quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Norcantharidin undergoes various chemical reactions, including:

Oxidation: Norcantharidin can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in norcantharidin, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the norcantharidin molecule, enhancing its therapeutic potential.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.

Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions include various norcantharidin derivatives with potential therapeutic applications. These derivatives are often evaluated for their anticancer, anti-inflammatory, and other pharmacological activities .

Scientific Research Applications

Norcantharidin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cantharidin: The parent compound of norcantharidin, known for its potent anticancer activity but with higher toxicity.

Disodium Cantharidinate: A derivative of cantharidin with reduced toxicity and enhanced water solubility.

Sodium Demethylcantharidate: Another derivative with improved pharmacokinetic properties

Uniqueness of Norcantharidin: Norcantharidin stands out due to its balanced profile of high anticancer activity and reduced toxicity compared to cantharidin. Its ability to target multiple signaling pathways and its potential for use in combination therapies make it a valuable compound in cancer treatment .

Properties

CAS No. |

29745-04-8 |

|---|---|

Molecular Formula |

C8H8O4 |

Molecular Weight |

168.15 g/mol |

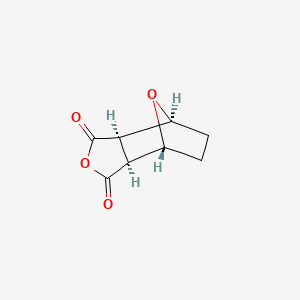

IUPAC Name |

(1R,7S)-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5?,6? |

InChI Key |

JAABVEXCGCXWRR-LAXKNYFCSA-N |

Isomeric SMILES |

C1C[C@H]2C3C([C@@H]1O2)C(=O)OC3=O |

SMILES |

C1CC2C3C(C1O2)C(=O)OC3=O |

Canonical SMILES |

C1CC2C3C(C1O2)C(=O)OC3=O |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4,7-epoxyisobenzofuran-1,3-dione, hexahydro-, (3a-alpha, 4beta, 7beta, 7a-alpha)- demethylcantharate norcantharidin norcantharidin, (3aalpha,4beta,7beta,7aalpha)-isomer sodium norcantharidate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.